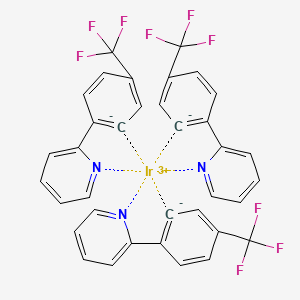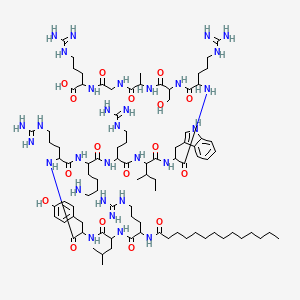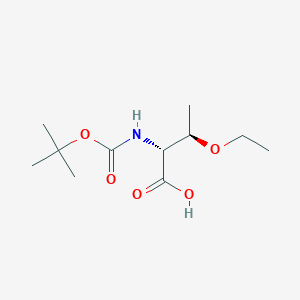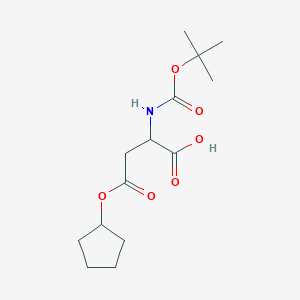
3-(2-Hydroxy-2-methylpropyl)-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bullatantriol is a sesquiterpenoid compound that is octahydro-1H-indene substituted by a 2-hydroxy-2-methylpropyl group at position 1, methyl groups at positions 3a and 7, and hydroxy groups at positions 4 and 7. The stereoisomer configuration is 1R,3aR,4R,7S,7aR . This compound has been isolated from various species of the Homalomena genus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bullatantriol involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic routes and reaction conditions are not widely documented in the literature. general methods for synthesizing sesquiterpenoids often involve the use of cyclization reactions, followed by functional group modifications to introduce the hydroxy and methyl groups at the desired positions.
Industrial Production Methods
Industrial production methods for bullatantriol are not well-documented. Typically, the production of such compounds on an industrial scale would involve optimizing the synthetic routes for higher yields and purity, possibly using biotechnological methods or chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Bullatantriol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy groups or convert them into other functional groups.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of bullatantriol can yield ketones or aldehydes, while reduction can yield alkanes or alcohols.
Scientific Research Applications
Bullatantriol has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpenoid synthesis and reactions.
Biology: Investigated for its role as a plant metabolite and its effects on plant physiology.
Medicine: Studied for its potential antibacterial and osteoblast proliferation effects.
Mechanism of Action
The mechanism of action of bullatantriol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to stimulate the proliferation and differentiation of osteoblasts, which are bone-forming cells . The exact molecular targets and pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
Bullatantriol is unique among sesquiterpenoids due to its specific stereoisomer configuration and functional groups. Similar compounds include:
Oppsit-4(15)-ene-1beta,11-diol: A functional parent of bullatantriol.
Other sesquiterpenoids: Compounds with similar structures but different functional groups or stereoisomer configurations.
These similar compounds may share some biological activities with bullatantriol but differ in their specific effects and applications.
Properties
Molecular Formula |
C15H28O3 |
|---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
3-(2-hydroxy-2-methylpropyl)-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol |
InChI |
InChI=1S/C15H28O3/c1-13(2,17)9-10-5-7-14(3)11(16)6-8-15(4,18)12(10)14/h10-12,16-18H,5-9H2,1-4H3 |
InChI Key |
JQHTXZNYHSCIFE-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C1C(CCC2O)(C)O)CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[2-(3-Hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13398028.png)
![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate](/img/structure/B13398040.png)
![4-tert-Butyl N-[(tert-butoxy)carbonyl]-L-aspartate dicyclohexylamine salt](/img/structure/B13398048.png)


![2-[2,3-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13398054.png)

![2-Biphenyl-4-yl-3-piperazin-1-ylmethylbenzo[d]imidazo[2,1-b]thiazole](/img/structure/B13398063.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid](/img/structure/B13398074.png)
![Benzyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid;hydrochloride](/img/structure/B13398075.png)
![N-[1-(3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;2,3-dihydroxybutanedioic acid](/img/structure/B13398076.png)

